molecular formula C30H44N2O10 B586923 Hexobendine-d18 Dihydrochloride CAS No. 1793997-71-3

Hexobendine-d18 Dihydrochloride

Cat. No.: B586923
CAS No.: 1793997-71-3
M. Wt: 610.796
InChI Key: KRQAMFQCSAJCRH-KJWDNGDUSA-N
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Description

Hexobendine-d18 Dihydrochloride is a deuterated form of Hexobendine, a compound known for its vasodilatory properties. It is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The compound is labeled with deuterium, which makes it useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexobendine-d18 Dihydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to form 3-chloropropyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 1,2-dimethylethylenediamine to yield Hexobendine.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

Hexobendine-d18 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Hexobendine-d18 Dihydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: Utilized in NMR spectroscopy for studying molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects as a vasodilator.

    Industry: Used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Hexobendine-d18 Dihydrochloride exerts its effects primarily through vasodilation. It acts as an adenosine reuptake inhibitor, increasing the levels of adenosine in the bloodstream, which in turn dilates blood vessels. This mechanism involves binding to specific molecular targets, such as adenosine receptors, and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.

    Dilazep: Also acts as a vasodilator and adenosine reuptake inhibitor.

    Hexobendine: The non-deuterated form of Hexobendine-d18 Dihydrochloride.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its utility in analytical techniques like NMR spectroscopy. This labeling allows for more precise tracking and analysis in metabolic studies compared to its non-deuterated counterparts.

Properties

CAS No.

1793997-71-3

Molecular Formula

C30H44N2O10

Molecular Weight

610.796

IUPAC Name

3-[methyl-[2-[methyl-[3-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxypropyl]amino]ethyl]amino]propyl 3,4,5-tris(trideuteriomethoxy)benzoate

InChI

InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3/i3D3,4D3,5D3,6D3,7D3,8D3

InChI Key

KRQAMFQCSAJCRH-KJWDNGDUSA-N

SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Synonyms

3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride;  3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride;  Andiamine;  Hexobendin Hydrochloride;  Reoxyl; 

Origin of Product

United States

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